molecular formula C15H9Cl3N2OS B14231941 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- CAS No. 540740-81-6

1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-

Katalognummer: B14231941
CAS-Nummer: 540740-81-6
Molekulargewicht: 371.7 g/mol
InChI-Schlüssel: DBEDNRWVUCRTQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered attention due to its potential as a brain-type glycogen phosphorylase inhibitor, which could have therapeutic effects on cerebral ischemia .

Vorbereitungsmethoden

The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- typically involves several steps. One common synthetic route includes the reaction of 5-chloro-1H-indole-2-carboxylic acid with 2,6-dichlorothiophenol under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .

Analyse Chemischer Reaktionen

1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Wissenschaftliche Forschungsanwendungen

1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- has been studied for various scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- involves its role as a brain-type glycogen phosphorylase inhibitor. This compound targets the enzyme glycogen phosphorylase, which plays a crucial role in glycogen metabolism. By inhibiting this enzyme, the compound can regulate glucose levels and energy metabolism in brain cells. This regulation helps protect brain cells from hypoxia/reoxygenation injury by improving cell viability, reducing lactate dehydrogenase leakage, and controlling reactive oxygen species levels .

Vergleich Mit ähnlichen Verbindungen

1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- lies in its specific inhibitory action on brain-type glycogen phosphorylase, making it a promising candidate for therapeutic applications in cerebral ischemia .

Eigenschaften

CAS-Nummer

540740-81-6

Molekularformel

C15H9Cl3N2OS

Molekulargewicht

371.7 g/mol

IUPAC-Name

5-chloro-3-(2,6-dichlorophenyl)sulfanyl-1H-indole-2-carboxamide

InChI

InChI=1S/C15H9Cl3N2OS/c16-7-4-5-11-8(6-7)13(12(20-11)15(19)21)22-14-9(17)2-1-3-10(14)18/h1-6,20H,(H2,19,21)

InChI-Schlüssel

DBEDNRWVUCRTQT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.